Cas no 1240565-95-0 (2-Methyl-1-(3-methylbenzoyl)piperazine)

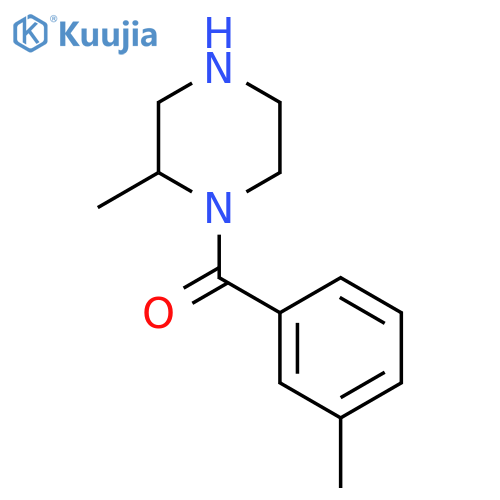

1240565-95-0 structure

商品名:2-Methyl-1-(3-methylbenzoyl)piperazine

CAS番号:1240565-95-0

MF:C13H18N2O

メガワット:218.294823169708

MDL:MFCD16811578

CID:4690076

2-Methyl-1-(3-methylbenzoyl)piperazine 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-1-(3-methylbenzoyl)piperazine

- CC1CNCCN1C(=O)C1=CC(C)=CC=C1

-

- MDL: MFCD16811578

- インチ: 1S/C13H18N2O/c1-10-4-3-5-12(8-10)13(16)15-7-6-14-9-11(15)2/h3-5,8,11,14H,6-7,9H2,1-2H3

- InChIKey: ADQUYYWWURPHMP-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC=C(C)C=1)N1CCNCC1C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 254

- トポロジー分子極性表面積: 32.299

2-Methyl-1-(3-methylbenzoyl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AJ27167-25g |

(2-Methylpiperazin-1-yl)(m-tolyl)methanone |

1240565-95-0 | 95+% | 25g |

$3497.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196516-1g |

2-Methyl-1-(3-methylbenzoyl)piperazine |

1240565-95-0 | 98% | 1g |

¥3481.00 | 2024-08-09 | |

| abcr | AB423622-5 g |

2-Methyl-1-(3-methylbenzoyl)piperazine |

1240565-95-0 | 5g |

€1106.00 | 2023-04-24 | ||

| abcr | AB423622-1 g |

2-Methyl-1-(3-methylbenzoyl)piperazine |

1240565-95-0 | 1g |

€616.10 | 2023-04-24 | ||

| A2B Chem LLC | AJ27167-1g |

(2-Methylpiperazin-1-yl)(m-tolyl)methanone |

1240565-95-0 | 95+% | 1g |

$1067.00 | 2024-04-20 | |

| A2B Chem LLC | AJ27167-2g |

(2-Methylpiperazin-1-yl)(m-tolyl)methanone |

1240565-95-0 | 95+% | 2g |

$1370.00 | 2024-04-20 | |

| abcr | AB423622-10g |

2-Methyl-1-(3-methylbenzoyl)piperazine; . |

1240565-95-0 | 10g |

€1553.30 | 2025-02-15 | ||

| A2B Chem LLC | AJ27167-5g |

(2-Methylpiperazin-1-yl)(m-tolyl)methanone |

1240565-95-0 | 95+% | 5g |

$1843.00 | 2024-04-20 | |

| A2B Chem LLC | AJ27167-10g |

(2-Methylpiperazin-1-yl)(m-tolyl)methanone |

1240565-95-0 | 95+% | 10g |

$2552.00 | 2024-04-20 | |

| abcr | AB423622-1g |

2-Methyl-1-(3-methylbenzoyl)piperazine; . |

1240565-95-0 | 1g |

€616.10 | 2025-02-15 |

2-Methyl-1-(3-methylbenzoyl)piperazine 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

1240565-95-0 (2-Methyl-1-(3-methylbenzoyl)piperazine) 関連製品

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1240565-95-0)2-Methyl-1-(3-methylbenzoyl)piperazine

清らかである:99%/99%/99%

はかる:10g/5g/1g

価格 ($):920.0/655.0/365.0